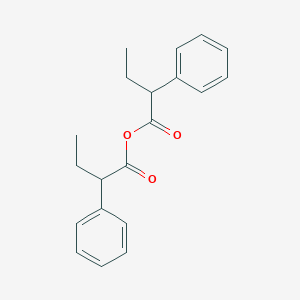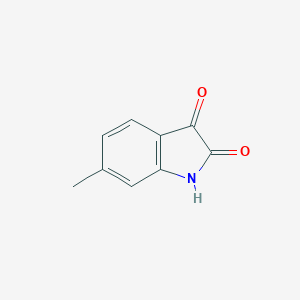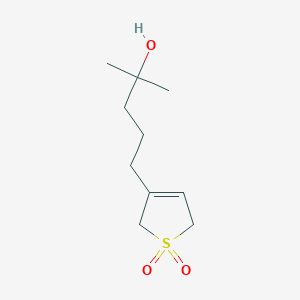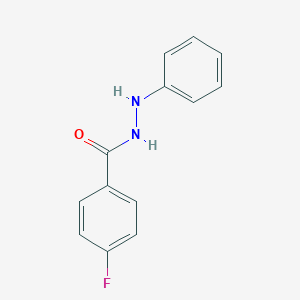
BENZOIC ACID, p-FLUORO-, 2-PHENYLHYDRAZIDE
概要
説明
Benzoic acid, p-fluoro-, 2-phenylhydrazide is a chemical compound with the molecular formula C13H11FN2O. It is commonly referred to as Fluorobenzene hydrazide or FBH. FBH is a widely used chemical in scientific research due to its unique properties and applications.
作用機序
FBH acts as a nucleophile and reacts with carbonyl compounds to form hydrazones. The reaction occurs through the addition of the nitrogen atom of the hydrazide to the carbonyl group of the aldehyde or ketone. This reaction is reversible and can be used to determine the concentration of aldehydes and ketones in biological samples.
生化学的および生理学的効果
FBH has been shown to have no significant biochemical or physiological effects on living organisms. It is considered to be a safe chemical when handled properly.
実験室実験の利点と制限
FBH has several advantages as a reagent in laboratory experiments. It is stable, easy to handle, and has a high reactivity towards carbonyl compounds. However, it has some limitations such as its limited solubility in water and its potential toxicity if not handled properly.
将来の方向性
FBH has several future directions for research. Some of these include:
1. Developing new synthetic routes for FBH and its derivatives.
2. Investigating the potential of FBH as a fluorescent probe for other biological molecules.
3. Studying the reactivity of FBH towards other functional groups.
4. Exploring the potential of FBH as a drug delivery system.
Conclusion:
In conclusion, FBH is a widely used chemical in scientific research due to its unique properties and applications. It is synthesized through the reaction of p-fluorobenzoyl chloride with phenylhydrazine in the presence of a base. FBH acts as a nucleophile and reacts with carbonyl compounds to form hydrazones. It has no significant biochemical or physiological effects on living organisms. FBH has several advantages as a reagent in laboratory experiments, but also has some limitations. There are several future directions for research on FBH, including developing new synthetic routes and investigating its potential as a drug delivery system.
科学的研究の応用
FBH is used in various scientific research applications such as:
1. As a reagent for the determination of aldehydes and ketones in biological samples.
2. As a fluorescent probe for the detection of nitric oxide in biological systems.
3. As a starting material for the synthesis of other chemical compounds.
特性
CAS番号 |
1496-02-2 |
|---|---|
製品名 |
BENZOIC ACID, p-FLUORO-, 2-PHENYLHYDRAZIDE |
分子式 |
C13H11FN2O |
分子量 |
230.24 g/mol |
IUPAC名 |
4-fluoro-N'-phenylbenzohydrazide |
InChI |
InChI=1S/C13H11FN2O/c14-11-8-6-10(7-9-11)13(17)16-15-12-4-2-1-3-5-12/h1-9,15H,(H,16,17) |
InChIキー |
PGKDUKIHKGXXIY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NNC(=O)C2=CC=C(C=C2)F |
正規SMILES |
C1=CC=C(C=C1)NNC(=O)C2=CC=C(C=C2)F |
その他のCAS番号 |
1496-02-2 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

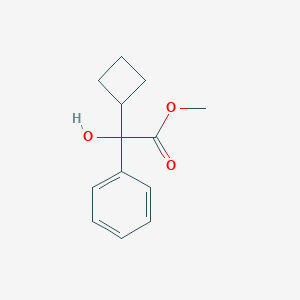

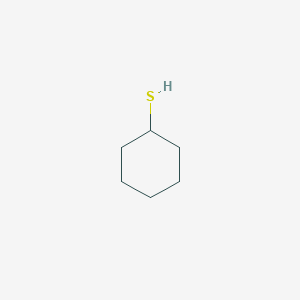
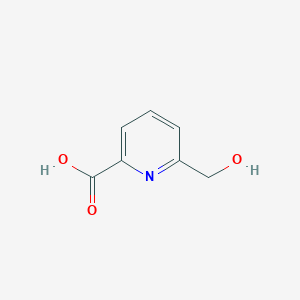
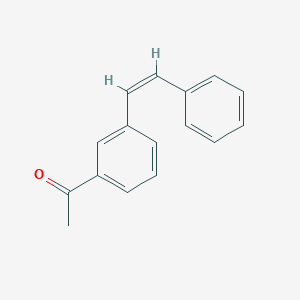
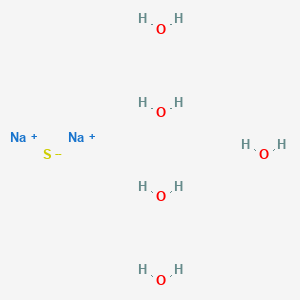

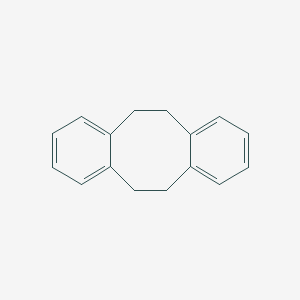
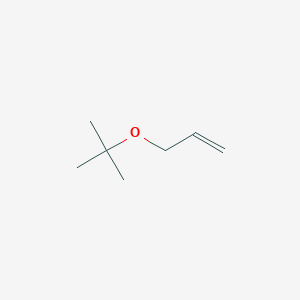
![Benzoxazole, 5-methyl-2-[4-[2-(5-methyl-2-benzoxazolyl)ethenyl]phenyl]-](/img/structure/B74764.png)

